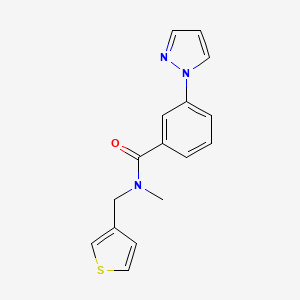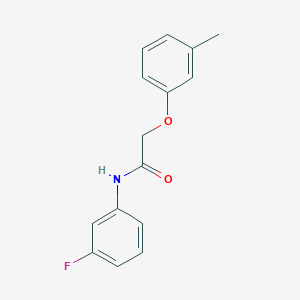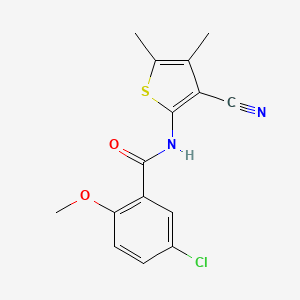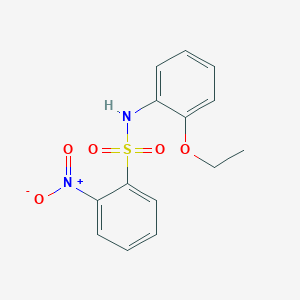![molecular formula C19H22N4O3 B5558832 1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)
1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone often involves multistep reactions, including condensation and cyclization processes. For example, the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines demonstrates the use of succindialdehyde or glutaraldehyde, benzotriazole, and N-phenylethylenediamine, leading to various substituted derivatives through reactions with Grignard reagents, allylsilanes, and triethyl phosphite (Katritzky et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using X-ray diffraction (XRD) and density functional theory (DFT) calculations. For instance, racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione was synthesized, characterized, and its structure confirmed by XRD studies. DFT calculations help compare the molecular geometry with experimental results, providing insights into the favored tautomer isomer structures (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical properties of imidazolidinone derivatives can be explored through their reactions with various reagents. For instance, the synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under Cu-catalyzed aerobic oxidative conditions highlights the novel activation mode of ethyl tertiary amines, showcasing a broad substrate scope and good functional group tolerance (Rao et al., 2017).
Physical Properties Analysis
Physical properties such as thermal stability and solubility are crucial for understanding the potential applications of a compound. While specific data on 1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone is not available, related research indicates that imidazolidinone derivatives exhibit high thermal stability in an open atmosphere, suggesting potential for diverse applications (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical groups and stability under various conditions, are essential for the compound's application in synthesis and drug development. The detailed chemical behavior can be inferred from studies on similar compounds, such as the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines, providing insights into the compound's potential reactivity and applications (Rao et al., 2017).
Scientific Research Applications
Antiviral Research
Compounds structurally related to the specified chemical, particularly those containing imidazo[1,2-a]pyridine groups, have been designed and tested as antirhinovirus agents. These studies focus on the synthesis and antiviral activity evaluation of such compounds, highlighting the potential of imidazo[1,2-a]pyridine derivatives in developing new treatments for viral infections (Hamdouchi et al., 1999).
Corrosion Inhibition
Imidazo[1,2-a]pyridine derivatives have also been investigated as corrosion inhibitors for metals in saline solutions, indicating their potential application in protecting materials from corrosion. This research provides insights into how similar compounds might be used in industrial applications to extend the lifespan of metals in harsh environments (Kubba & Al-Joborry, 2020).
Fluorescent Properties for Chemical Sensing
Studies on the fluorescent properties of imidazo[1,2-a]pyridine-based compounds have identified novel fluorescent organic compounds, offering potential applications in chemical sensing and molecular imaging. The ability to manipulate the fluorescent properties of these compounds suggests they could be tailored for specific sensing applications (Tomoda et al., 1999).
Anticancer Research
Selenylated imidazo[1,2-a]pyridines have been explored for their potential in breast cancer chemotherapy. These compounds showed significant cytotoxicity against breast cancer cells, inhibited cell proliferation, and induced apoptosis, indicating their promise as anticancer agents (Almeida et al., 2018).
properties
IUPAC Name |
1-[2-methyl-5-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-12-5-6-14(11-16(12)23-9-7-20-19(23)25)18(24)22-8-3-4-15(22)17-10-13(2)21-26-17/h5-6,10-11,15H,3-4,7-9H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSCQUVHDKYYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC2C3=CC(=NO3)C)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(dimethylamino)sulfonyl]-N-[1-(4-methoxy-3-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5558752.png)
![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)
![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)
![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)



![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)